2-Chloro-n-(2-chloro-6-methylphenyl)acetamide
Description
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (CAS 6307-67-1) is a chloroacetamide derivative characterized by a substituted phenyl ring and a chloroacetamide backbone. Its molecular formula is C₁₀H₁₀Cl₂NO, with a molecular weight of 232.10 g/mol. Structurally, it features two chlorine atoms: one on the acetamide group and another at the ortho-position of the phenyl ring, along with a methyl group at the para-position relative to the acetamide linkage (Figure 1). This compound has been studied in pharmaceutical contexts, such as its role as a precursor to Butanilicaine, a local anesthetic .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZKZIIRKKRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286218 | |
| Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-67-1 | |
| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6307-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reactant Stoichiometry
The synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide involves a nucleophilic acyl substitution reaction between 2-chloro-6-methylaniline and chloroacetyl chloride. The primary amine group of 2-chloro-6-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the acetamide bond. A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Stoichiometric Ratios :
A molar ratio of 1:1.2 (aniline to chloroacetyl chloride) is optimal to ensure complete consumption of the amine while minimizing unreacted acyl chloride. Excess chloroacetyl chloride may lead to diacetylation by-products, which complicate purification.
Reaction Conditions and Solvent Systems
Temperature Control :
The exothermic nature of the reaction necessitates strict temperature regulation. Laboratory protocols typically maintain a range of 0–5°C during reagent mixing to prevent thermal degradation of intermediates. After initial cooling, the reaction proceeds at room temperature (20–25°C) for 4–6 hours under inert nitrogen or argon atmospheres.
Solvent Selection :
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. DCM offers additional advantages in post-reaction workup due to its low boiling point (40°C), facilitating solvent removal via rotary evaporation.
Purification and Yield Optimization
Workup Procedure :
The crude product is washed with aqueous sodium bicarbonate (5% w/v) to remove residual acid, followed by extraction with ethyl acetate. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Recrystallization :
Recrystallization from ethanol-water mixtures (3:1 v/v) yields pure this compound as white crystalline solids. Typical laboratory-scale yields range from 75% to 85%, depending on reactant purity and temperature control.
Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Optimal Value/Description | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C (initial), 20–25°C (final) | |
| Reaction Time | 4–6 hours | |
| Base | Triethylamine | |
| Yield | 75–85% |
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. These systems enable precise control over residence time, temperature, and mixing efficiency, reducing the risk of thermal runaway associated with batch processes.
Key Advantages :
-
Throughput : Flow reactors achieve production rates exceeding 100 kg/day.
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Consistency : Automated reagent delivery ensures uniform product quality.
-
Safety : In-line quenching mechanisms mitigate hazards from unreacted acyl chlorides.
Optimization Strategies for Enhanced Efficiency
Temperature and Catalytic Enhancements
Low-Temperature Modifications :
Pre-cooling reactants to -10°C before mixing reduces by-product formation by 15–20%, as demonstrated in kinetic studies.
Catalytic Acceleration :
Adding 4-dimethylaminopyridine (DMAP, 0.5 mol%) accelerates the reaction by stabilizing the tetrahedral intermediate, shortening completion time to 2–3 hours.
By-Product Minimization Techniques
Characterization and Analytical Validation
Spectroscopic Analysis
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of herbicides and pesticides
Mechanism of Action
The mechanism of action of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit protein synthesis in susceptible organisms by binding to enzymes or coenzymes containing sulfhydryl (-SH) groups. This binding disrupts essential metabolic processes, leading to the inhibition of growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chloroacetamides
Key Observations :
- Phenyl Substitution Patterns : The target compound’s ortho-chloro and para-methyl groups distinguish it from herbicides like acetochlor and alachlor, which have bulkier alkyl or alkoxy substituents to enhance soil persistence and herbicidal activity .
- Acetamide Functionalization: Unlike herbicidal chloroacetamides, the target compound lacks an N-alkoxymethyl group, which is critical for pre-emergent herbicidal activity by enabling metabolic activation to carcinogenic intermediates (e.g., dialkylbenzoquinone imines) .
Metabolic and Toxicological Profiles
Table 2: Comparative Metabolism in Liver Microsomes
| Compound | Metabolic Intermediate | Rat Liver Metabolism Rate (nmol/min/mg) | Human Liver Metabolism Rate (nmol/min/mg) |
|---|---|---|---|
| Acetochlor | CMEPA* | 0.065 | 0.023 |
| Alachlor | CDEPA† | 0.045 | <0.001 |
| Metolachlor | CMEPA | 0.013 | Not detected |
| Target Compound | Not reported | — | — |
*CMEPA: 2-Chloro-N-(2-methyl-6-ethylphenyl)acetamide
†CDEPA: 2-Chloro-N-(2,6-diethylphenyl)acetamide
Key Findings :
- The target compound’s simpler structure likely avoids the metabolic activation pathways observed in herbicidal chloroacetamides, which produce carcinogenic aniline derivatives (e.g., MEA, DEA) via cytochrome P450 isoforms (CYP3A4, CYP2B6) .
- In contrast, analogs like acetochlor and alachlor are metabolized to CMEPA and CDEPA, respectively, which are further oxidized to genotoxic metabolites .
Biological Activity
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C14H20Cl2N2O
- Molecular Weight: 269.767 g/mol
- CAS Registry Number: 34256-82-1
The structure features a chloroacetamide moiety, which is significant for its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.
Synthesis
This compound can be synthesized through the formal condensation of chloroacetic acid with an amine derived from 2-chloro-6-methylphenyl. This synthetic pathway is crucial for producing the compound in sufficient purity for biological testing.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its herbicidal properties and potential as a therapeutic agent.
Herbicidal Activity
One of the primary applications of this compound is as an intermediate in the synthesis of herbicides such as Acetochlor. Acetochlor functions by inhibiting elongase enzymes involved in fatty acid biosynthesis, which is essential for plant growth. The mode of action includes:
- Inhibition of Geranylgeranyl Pyrophosphate Cyclization: This pathway is crucial for gibberellin synthesis, affecting plant growth and development .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:
- Study on Acetochlor : Research indicates that Acetochlor exhibits significant herbicidal activity against various weed species, showcasing the effectiveness of compounds with similar structures .
- Antifungal Activity : Related compounds containing halogen groups have shown antifungal properties, suggesting that this compound may also possess similar activities .
- Binding Studies : Investigations into halogen-bonding interactions reveal that compounds like this can effectively bind to target proteins, potentially influencing their biological functions .
Data Table: Biological Activities Overview
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Stoichiometry | 1:1.2 (aniline:chloroacetyl chloride) | |
| Purification | Recrystallization (ethanol/water) |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Core characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.98–7.23 ppm), methyl groups (δ 2.11 ppm), and amide NH (δ ~8–10 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, chloroacetamide (C-Cl) at ~40–45 ppm .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 232 (M⁺) with fragmentation patterns confirming chloro and methyl substituents .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
By-product formation (e.g., dichloroacetamide derivatives) often arises from excess chloroacetyl chloride or elevated temperatures. Optimization strategies include:
- Temperature Control : Use ice baths to maintain 0–5°C during acyl chloride addition .
- Catalyst Use : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Stepwise Addition : Gradually introduce chloroacetyl chloride to the aniline solution to prevent local overheating .
- Chromatographic Monitoring : Use TLC (toluene:ethyl acetate, 4:1) to track reaction progress and identify intermediates .
Advanced: How can discrepancies in NMR data interpretation be resolved?
Answer:
Discrepancies may arise due to tautomerism, solvent effects, or impurities. Mitigation approaches:
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess dynamic effects (e.g., amide proton exchange) .
- COSY/HSQC Analysis : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., N-(2,6-dimethylphenyl) derivatives) .
Q. Table 2: Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (ortho) | 6.98–7.23 | Multiplet | |
| CH3 (methyl) | 2.11 | Singlet | |
| NH (amide) | 8.5–10.0 | Broad |
Advanced: What strategies are used to assess bioactivity against specific enzymes?
Answer:
For enzyme inhibition studies:
- Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time enzymatic activity .
- Docking Studies : Perform in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like acetylcholinesterase .
- Dose-Response Analysis : Generate IC50 values using serial dilutions (1 nM–100 µM) and nonlinear regression modeling .
- Control Compounds : Compare with known inhibitors (e.g., rivastigmine for cholinesterases) to validate assay sensitivity .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for high-resolution datasets .
- Refinement : Apply SHELXL for structure solution, with R-factors < 0.04 for reliable geometry .
- Key Metrics : Analyze bond angles (e.g., C-Cl bond length ~1.73 Å) and torsional angles to confirm planarity of the acetamide group .
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.037 | |
| C-Cl Bond Length | 1.73 Å |
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Contradictions may stem from assay variability or compound stability. Solutions include:
- Standardized Protocols : Adhere to OECD guidelines for in vitro toxicity assays (e.g., MTT for cytotoxicity) .
- Stability Testing : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for experimental variables (e.g., cell line differences) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
